7-Ethynyl-1-methyl-1H-indole chemical structure and physical properties
7-Ethynyl-1-methyl-1H-indole chemical structure and physical properties
An In-Depth Technical Guide to 7-Ethynyl-1-methyl-1H-indole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Ethynyl-1-methyl-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, and its reactivity profile, offering field-proven insights into its potential applications.
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets.[1] The introduction of a reactive ethynyl group at the 7-position, combined with methylation at the indole nitrogen, endows 7-Ethynyl-1-methyl-1H-indole with a distinct set of characteristics, positioning it as a versatile building block for creating complex molecular architectures and as a valuable probe in chemical biology.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is established by its structure and associated identifiers. 7-Ethynyl-1-methyl-1H-indole is an aromatic heterocyclic compound featuring a terminal alkyne substituent.
Table 1: Chemical Identifiers for 7-Ethynyl-1-methyl-1H-indole
| Identifier | Value | Source |
| CAS Number | 1075192-79-8 | [3] |
| Molecular Formula | C₁₁H₉N | [3] |
| Molecular Weight | 155.20 g/mol | [3] |
| IUPAC Name | 7-ethynyl-1-methyl-1H-indole | N/A |
| InChI | 1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 | [3] |
| InChIKey | ZPCWUIBNQYWASY-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CN1C=CC2=CC=CC(=C21)C#C | N/A |
Physical Properties
Detailed experimental data for 7-Ethynyl-1-methyl-1H-indole is not extensively published. However, we can infer its likely properties based on closely related analogs. For context, 7-methylindole is an off-white crystalline solid with a melting point of 80-84 °C, while 1-methylindole is a liquid at room temperature.[4][5] The presence of the rigid ethynyl group may influence the crystal packing and potentially lead to a higher melting point compared to 1-methylindole.
Table 2: Physical and Computed Properties
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on analogs like 7-methylindole.[4] |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water (Predicted). | General property of similar aromatic compounds. |
| XLogP3 | ~2.6 - 3.0 (Predicted) | LogP for 7-methylindole is 2.6; for 1-methylindole it is 2.7.[6][7] The ethynyl group will slightly alter this value. |
| Topological Polar Surface Area (TPSA) | 4.9 Ų (Predicted) | Calculated based on the TPSA of 1-methylindole.[7] The non-polar ethynyl group does not contribute. |
Synthesis Protocol: A Palladium-Catalyzed Approach
The construction of 7-Ethynyl-1-methyl-1H-indole can be efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance. The most logical synthetic strategy involves the coupling of a protected alkyne with a pre-functionalized indole core, specifically 7-iodo-1-methyl-1H-indole.
Rationale for Synthetic Design:
-
Starting Material Availability: 7-Iodoindole derivatives serve as common precursors. N-methylation is a standard procedure that can be performed prior to coupling.
-
Reaction Robustness: The Sonogashira coupling is well-established for creating carbon-carbon bonds between sp² and sp hybridized carbons.
-
Protecting Group Strategy: Using a silyl-protected alkyne, such as (trimethylsilyl)acetylene, prevents self-coupling and other side reactions of the terminal alkyne under the reaction conditions. The silyl group is easily removed in a subsequent step under mild conditions.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole
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To a dry, argon-flushed Schlenk flask, add 7-iodo-1-methyl-1H-indole (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
To this mixture, add a degassed base, typically a hindered amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Introduce (trimethylsilyl)acetylene (1.2 eq) via syringe and stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected product.
Step 2: Deprotection to yield 7-Ethynyl-1-methyl-1H-indole
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Dissolve the purified 1-methyl-7-((trimethylsilyl)ethynyl)-1H-indole from Step 1 in a suitable solvent like THF or methanol.
-
Add a deprotecting agent. Mild conditions are preferred, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) (1.1 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Resuspend the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary to afford the final product, 7-Ethynyl-1-methyl-1H-indole.
Visualizing the Synthetic Workflow
Caption: Palladium-catalyzed Sonogashira coupling followed by desilylation.
Chemical Reactivity and Applications
The reactivity of 7-Ethynyl-1-methyl-1H-indole is dictated by its two primary functional components: the nucleophilic indole core and the versatile terminal alkyne.
The Indole Core: A Nucleophilic Hub
The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution. While the most nucleophilic position is typically C3, the electronic influence of substituents and reaction conditions can direct reactivity to other positions. For the 1-methyl-1H-indole system, electrophilic attack remains highly favorable at the C3 position. This allows for the introduction of a wide array of functional groups, further expanding the molecular complexity.
The Ethynyl Group: A Gateway to Diverse Chemistry
The terminal alkyne at the C7 position is a powerful and versatile chemical handle. Its utility is most prominently demonstrated in two classes of reactions:
-
"Click Chemistry": The terminal alkyne readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and bio-orthogonal ligation allows for the covalent attachment of 7-Ethynyl-1-methyl-1H-indole to molecules bearing an azide group, such as fluorescent dyes, biotin tags for protein profiling, or polyethylene glycol (PEG) chains to improve solubility.[8]
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Covalent Warhead in Drug Design: Terminal alkynes can act as "warheads" for covalent inhibitors.[8] In the context of enzyme inhibition, the alkyne can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inactivation. This mechanism is an increasingly important strategy for developing potent and long-acting therapeutics.
-
Further Cross-Coupling: The terminal alkyne can itself be a substrate for further Sonogashira or other cross-coupling reactions, enabling the synthesis of extended conjugated systems relevant to materials science.
Diagram of Key Reactivity Pathways
Caption: Major reaction pathways for 7-Ethynyl-1-methyl-1H-indole.
Applications in Research and Drug Development
Given its structure, 7-Ethynyl-1-methyl-1H-indole is not typically an end-product but rather a strategic intermediate and tool compound.
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Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in fragment screening campaigns to identify initial binding interactions with protein targets. The ethynyl group provides a clear vector for fragment evolution into more potent leads.
-
Chemical Biology Probes: Through "click" chemistry, the molecule can be appended to affinity tags or imaging agents. These probes are invaluable for target identification, validation, and visualizing the subcellular localization of binding partners.[8]
-
Synthesis of Covalent Inhibitors: The indole scaffold can be elaborated to achieve specific binding to a target protein, while the ethynyl group is positioned to form a covalent bond with a nearby nucleophile, a strategy used in developing targeted cancer therapies.[9]
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Building Block for Complex Molecules: It serves as a precursor for more complex indole alkaloids and related structures that are of interest in natural product synthesis and medicinal chemistry.[10]
Safety and Handling
As with any laboratory chemical, 7-Ethynyl-1-methyl-1H-indole should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on data for analogous compounds like 7-methylindole, it should be considered an irritant to the skin, eyes, and respiratory system.[4] Store in a cool, dry place away from strong oxidizing agents.
Conclusion
7-Ethynyl-1-methyl-1H-indole is a strategically designed chemical entity that combines the biologically relevant indole core with the versatile reactivity of a terminal alkyne. While detailed experimental data on the compound itself is limited, its value as a building block and chemical tool is evident from the well-established chemistry of its constituent parts. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel probes, covalent inhibitors, and complex molecular architectures destined for biological and material applications.
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